1,3-Benzenediol,4,5-difluoro-(9CI)
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Overview
Description
1,3-Benzenediol,4,5-difluoro-(9CI) is an organic compound with the molecular formula C6H4F2O2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 4 and 5 positions, and two hydroxyl groups are attached at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol,4,5-difluoro-(9CI) can be achieved through several methods. One common approach involves the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization. This method includes the formation of a diazonium salt intermediate, which is then decomposed to yield the desired product . The reaction conditions typically involve low temperatures and the use of reagents such as sodium nitrite and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenediol,4,5-difluoro-(9CI) may involve continuous-flow reactors to optimize the reaction conditions and improve yield. This method allows for better control over reaction parameters and can lead to higher efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol,4,5-difluoro-(9CI) undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing fluorine atoms, the compound can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinones or reduced to form corresponding alcohols.
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for electrophilic substitution, potassium permanganate for oxidation, and sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3-Benzenediol,4,5-difluoro-(9CI) can yield difluoroquinones, while nucleophilic substitution can produce a variety of substituted benzene derivatives.
Scientific Research Applications
1,3-Benzenediol,4,5-difluoro-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of materials with specific properties, such as hydrophobic surfaces.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol,4,5-difluoro-(9CI) involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzene-1,3-diol: Similar in structure but with fluorine atoms at different positions.
1,4-Difluorobenzene: Lacks hydroxyl groups, making it less reactive in certain types of reactions.
Uniqueness
1,3-Benzenediol,4,5-difluoro-(9CI) is unique due to the specific positioning of its fluorine and hydroxyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4,5-difluorobenzene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2/c7-4-1-3(9)2-5(10)6(4)8/h1-2,9-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWICCAFHLJMUCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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